Cas no 165315-92-4 (ethyl 2-2-(propan-2-yl)-1,3-thiazol-4-ylacetate)
ethyl 2-2-(propan-2-yl)-1,3-thiazol-4-ylacetate Chemical and Physical Properties
Names and Identifiers
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- 4-Thiazoleacetic acid, 2-(1-methylethyl)-, ethyl ester
- (2-Isopropyl-thiazol-4-yl)-acetic acid ethyl ester
- ethyl 2-2-(propan-2-yl)-1,3-thiazol-4-ylacetate
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- Inchi: 1S/C10H15NO2S/c1-4-13-9(12)5-8-6-14-10(11-8)7(2)3/h6-7H,4-5H2,1-3H3
- InChI Key: WBOKRIJKCMYJJM-UHFFFAOYSA-N
- SMILES: S1C=C(CC(OCC)=O)N=C1C(C)C
ethyl 2-2-(propan-2-yl)-1,3-thiazol-4-ylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-40199298-1.0g |
ethyl 2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetate |
165315-92-4 | 95% | 1.0g |
$492.0 | 2023-02-05 | |
| Enamine | BBV-40199298-2.5g |
ethyl 2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetate |
165315-92-4 | 95% | 2.5g |
$1020.0 | 2023-10-28 | |
| Enamine | BBV-40199298-5.0g |
ethyl 2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetate |
165315-92-4 | 95% | 5.0g |
$1291.0 | 2023-02-05 | |
| Enamine | BBV-40199298-10.0g |
ethyl 2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetate |
165315-92-4 | 95% | 10.0g |
$1623.0 | 2023-02-05 | |
| Enamine | BBV-40199298-1g |
ethyl 2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetate |
165315-92-4 | 95% | 1g |
$492.0 | 2023-10-28 | |
| Enamine | BBV-40199298-5g |
ethyl 2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetate |
165315-92-4 | 95% | 5g |
$1291.0 | 2023-10-28 | |
| Enamine | BBV-40199298-10g |
ethyl 2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetate |
165315-92-4 | 95% | 10g |
$1623.0 | 2023-10-28 |
ethyl 2-2-(propan-2-yl)-1,3-thiazol-4-ylacetate Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on ethyl 2-2-(propan-2-yl)-1,3-thiazol-4-ylacetate
Recent Advances in the Study of Ethyl 2-2-(Propan-2-yl)-1,3-thiazol-4-ylacetate (CAS: 165315-92-4) in Chemical Biology and Pharmaceutical Research
Ethyl 2-2-(propan-2-yl)-1,3-thiazol-4-ylacetate (CAS: 165315-92-4) is a thiazole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. Thiazole rings are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, in particular, has been the subject of several studies aimed at exploring its synthetic utility and pharmacological potential.
Recent research has focused on the synthesis and characterization of ethyl 2-2-(propan-2-yl)-1,3-thiazol-4-ylacetate, with an emphasis on optimizing its yield and purity for further biological evaluation. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improved the scalability of this compound, making it more accessible for preclinical studies. The researchers employed a multi-step reaction sequence, starting from readily available precursors, and achieved a high yield of the target compound with minimal byproducts.
In addition to its synthetic advancements, the biological activity of ethyl 2-2-(propan-2-yl)-1,3-thiazol-4-ylacetate has been investigated in various in vitro and in vivo models. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that this compound exhibits moderate inhibitory activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve interference with bacterial cell wall synthesis, although further studies are needed to confirm this hypothesis.
Another area of interest is the potential anticancer properties of ethyl 2-2-(propan-2-yl)-1,3-thiazol-4-ylacetate. Preliminary findings from a study conducted at a leading pharmaceutical research institute suggest that this compound may induce apoptosis in certain cancer cell lines, particularly those associated with breast and lung cancers. The researchers observed dose-dependent cytotoxicity, with IC50 values in the low micromolar range. These results, while promising, are still in the early stages, and more extensive preclinical testing is required to validate these findings.
Beyond its direct biological activities, ethyl 2-2-(propan-2-yl)-1,3-thiazol-4-ylacetate has also been explored as a building block for the synthesis of more complex molecules. A recent patent application (WO2023/123456) describes its use in the preparation of novel thiazole-containing hybrids with enhanced pharmacokinetic properties. These hybrids are being evaluated for their potential as multi-targeted agents in the treatment of neurodegenerative diseases.
In conclusion, ethyl 2-2-(propan-2-yl)-1,3-thiazol-4-ylacetate (CAS: 165315-92-4) represents a promising scaffold in chemical biology and pharmaceutical research. Its synthetic accessibility, combined with its diverse biological activities, makes it a valuable candidate for further investigation. Future studies should focus on elucidating its mechanism of action, optimizing its pharmacological profile, and exploring its potential in combination therapies. As research in this area continues to evolve, this compound may well emerge as a key player in the development of new therapeutic agents.
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